molecular formula C6H18NNaSi2 B093598 Sodium bis(trimethylsilyl)amide CAS No. 1070-89-9

Sodium bis(trimethylsilyl)amide

Cat. No.: B093598
CAS No.: 1070-89-9
M. Wt: 183.37 g/mol
InChI Key: WRIKHQLVHPKCJU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium bis(trimethylsilyl)amide, also known as NaHMDS, is a metal dialkylamide reagent that combines both high basicity and nucleophilicity . It primarily targets compounds containing weakly acidic O-H, S-H, and N-H bonds . It is also used to deprotonate other compounds .

Mode of Action

this compound interacts with its targets by deprotonating them, which involves the removal of a proton (H+) from the target molecule . This interaction leads to the generation of enolates, Wittig reagents, and carbenes . It also converts alkyl halides to amines in a two-step process that begins with N-alkylation followed by hydrolysis of the N–Si bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the generation of enolates, Wittig reagents, and carbenes . These are key intermediates in many organic reactions. For instance, enolates are involved in various carbon-carbon bond-forming reactions, while Wittig reagents are used in the Wittig reaction to form alkenes .

Pharmacokinetics

It is known that the compound is highly reactive and is quickly destroyed by water to form sodium hydroxide and bis(trimethylsilyl)amine

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of target molecules. By deprotonating target molecules, it enables the formation of new compounds, such as enolates, Wittig reagents, and carbenes . These new compounds can then participate in further reactions, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it reacts violently with water, leading to its rapid destruction . Therefore, it is typically used in non-aqueous solvents like THF, benzene, and toluene . It is also sensitive to heat and can ignite spontaneously if heated to >170°C in air . Therefore, careful handling and storage are required to maintain its stability and efficacy.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium bis(trimethylsilyl)amide can be synthesized through several methods. One common method involves the reaction of sodium hydride with hexamethyldisilazane . The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction:

NaH+HN(Si(CH₃)₃)₂NaN(Si(CH₃)₃)₂+H₂\text{NaH} + \text{HN(Si(CH₃)₃)₂} \rightarrow \text{NaN(Si(CH₃)₃)₂} + \text{H₂} NaH+HN(Si(CH₃)₃)₂→NaN(Si(CH₃)₃)₂+H₂

Another method involves the direct reaction of molten sodium with hexamethyldisilazane at high temperatures :

Na+HN(Si(CH₃)₃)₂NaN(Si(CH₃)₃)₂+12H₂\text{Na} + \text{HN(Si(CH₃)₃)₂} \rightarrow \text{NaN(Si(CH₃)₃)₂} + \frac{1}{2}\text{H₂} Na+HN(Si(CH₃)₃)₂→NaN(Si(CH₃)₃)₂+21​H₂

Industrial Production Methods

Industrial production of this compound typically involves the reaction of sodium metal with hexamethyldisilazane in a controlled environment to ensure high purity and yield . The product is then purified by distillation or sublimation to remove any impurities .

Chemical Reactions Analysis

Properties

IUPAC Name

sodium;bis(trimethylsilyl)azanide
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InChI

InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIKHQLVHPKCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NNaSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

999-97-3 (Parent)
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID5061451
Record name N-Sodiohexamethyldisilazane
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Molecular Weight

183.37 g/mol
Source PubChem
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Physical Description

Off-white odorless crystals; [Alfa Aesar MSDS]
Record name Sodium bis(trimethylsilyl)amide
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CAS No.

1070-89-9
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1)
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Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1)
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Record name N-Sodiohexamethyldisilazane
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Record name N-sodiohexamethyldisilazane
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Synthesis routes and methods

Procedure details

The chemistry of the final HMDS filtrate treatment step is complex. The reactions occurring in the final amide treatment and distillation steps are, however, not fully understood. Thus, the following description should be understood as presently incomplete and partly hypothetical. In liquid anhydrous ammonia, sodium amide reacts rapidly with ammonium chloride to form ammonia and sodium chloride according to the formula: ##STR1## This reaction proceeds slowly, if at all, in HMDS. The ammonium chloride appears to react with a reaction product formed when crude HMDS is "treated" with sodium amide. In this regard, literature reports that sodium bis(trimethylsilyl)amide is formed from the reaction of sodium amide and HMDS in benzene as follows: ##STR2## This reaction proceeds moderately at 25°-30° C. with evolution of ammonia without benzene as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium bis(trimethylsilyl)amide
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Sodium bis(trimethylsilyl)amide
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Sodium bis(trimethylsilyl)amide
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of sodium bis(trimethylsilyl)amide?

A1: this compound has the molecular formula C6H18NNaSi2 and a molecular weight of 183.37 g/mol. Its structure consists of a sodium cation (Na+) ionically bonded to a bis(trimethylsilyl)amide anion [(Me3Si)2N−].

Q2: Is there any spectroscopic data available for NaHMDS?

A2: While the provided research doesn't delve deep into spectroscopic characterization of NaHMDS itself, it frequently utilizes techniques like ¹H NMR and ¹³C NMR to analyze the products formed in reactions involving NaHMDS. [, , , , ]

Q3: What is the typical solvent used for reactions involving NaHMDS?

A3: NaHMDS is commonly dissolved in aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene for reactions. [, , , , ]

Q4: Is NaHMDS air and moisture sensitive?

A4: Yes, NaHMDS is highly air and moisture sensitive. It readily reacts with moisture, forming ammonia and sodium hydroxide. Therefore, handling NaHMDS necessitates inert atmosphere conditions using techniques like Schlenk line or glovebox.

Q5: What makes NaHMDS a useful reagent in organic synthesis?

A5: NaHMDS acts as a strong, non-nucleophilic base due to the steric hindrance around the nitrogen atom. This characteristic makes it ideal for abstracting protons from weakly acidic compounds without participating in nucleophilic substitution reactions. [, , , ]

Q6: Can you provide examples of reactions where NaHMDS is used as a base?

A6: NaHMDS finds extensive use in various reactions, including:

  • Deprotonation of ketones and esters: It generates enolates, crucial intermediates for alkylation and aldol condensation reactions. [, ]
  • Formation of Wittig reagents: Deprotonation of phosphonium salts by NaHMDS generates phosphorus ylides, key intermediates in Wittig reactions. [, ]
  • Preparation of alkynes: NaHMDS can be utilized in the synthesis of alkynes from aldehydes or ketones through reactions involving phosphorus-based intermediates. []
  • Heterocycle synthesis: NaHMDS facilitates the synthesis of various heterocycles by deprotonating acidic protons, enabling intramolecular cyclization reactions. [, ]

Q7: Does NaHMDS participate in any other reactions besides deprotonation?

A7: Although primarily known as a strong base, NaHMDS can act as a reducing agent in specific cases. For instance, it can reduce Cu(II) to Cu(I) species, as demonstrated in the formation of the Cu[N(TMS)2]2Na ate complex. [] It can also act as a deoxygenating agent in the transformation of aromatic esters to nitriles and isocyanates to cyanamides. [, ]

Q8: Can NaHMDS be used to deprotect alkyl aryl ethers?

A8: Yes, NaHMDS, alongside lithium diisopropylamide (LDA), has been successfully utilized in deprotecting alkyl aryl ethers. This method effectively removes methyl, benzyl, and methylene groups, generating corresponding phenol derivatives. []

Q9: Has computational chemistry been employed to study NaHMDS and its reactivity?

A9: Yes, computational methods like AM1 and MNDO calculations have been used to understand the reactivity of NaHMDS and explain the formation of N-derivatized 4-alkyliden-1,4-dihydropyridines during reactions with 4-alkylpyridines. []

Q10: How does the bulky nature of the bis(trimethylsilyl)amide anion influence the reactivity of NaHMDS?

A10: The bulky trimethylsilyl groups significantly impact NaHMDS reactivity by:

  • Hindering nucleophilic attack: The steric bulk around the nitrogen atom makes NaHMDS a weak nucleophile, favoring its role as a strong base. [, ]
  • Influencing selectivity: The size of NaHMDS can direct reactions towards less hindered sites, impacting regio- and stereoselectivity. [, ]

Q11: How is NaHMDS typically supplied and stored?

A11: NaHMDS is commercially available, often as a solution in aprotic solvents like THF or toluene. It is crucial to store NaHMDS under an inert atmosphere, away from moisture and air, to prevent degradation.

Q12: Are there specific safety concerns when handling NaHMDS?

A12: Given its reactivity, handling NaHMDS requires caution. It reacts violently with water, releasing flammable ammonia gas. Proper personal protective equipment and working under inert conditions are crucial to ensure safe handling.

Q13: What are the byproducts formed during reactions involving NaHMDS?

A13: The primary byproduct is hexamethyldisilazane (HMDS), a relatively inert compound often easily removed during workup. [, ]

Q14: Can you provide an example where NaHMDS enables selective transformations?

A14: Research demonstrates the use of NaHMDS in the selective mono-O-demethylation of o-dimethoxybenzenes, highlighting its controlled reactivity compared to LDA. []

Q15: How does NaHMDS compare to other strong bases used in organic synthesis?

A15: NaHMDS is advantageous due to its solubility in common organic solvents and its ability to function as a non-nucleophilic base. While other strong bases like LDA and potassium bis(trimethylsilyl)amide are also employed, NaHMDS offers unique reactivity and selectivity in specific transformations. [, ]

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